molecular formula C29H27NO9 B14027387 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside

4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside

Cat. No.: B14027387
M. Wt: 533.5 g/mol
InChI Key: QGMBSFKMFONRRO-DIFZJPFWSA-N
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Description

This compound is a synthetic glycoside derivative designed for applications in carbohydrate chemistry, particularly in glycosylation studies and enzymatic research. Its structural features include:

  • Anomeric Position: A 4-methoxyphenyl group, which acts as a glycosidic leaving group and influences reactivity during glycosidic bond formation.
  • C-2 Position: A phthalimido-protected amino group, providing stability under acidic and basic conditions while enabling selective deprotection for further functionalization .
  • C-4 and C-6 Positions: A 4-methoxybenzylidene acetal, a cyclic protecting group that enhances regioselectivity during synthetic modifications and can be selectively removed under mild acidic conditions .

This compound is pivotal in synthesizing oligosaccharides and glycoconjugates, with applications in drug development and glycobiology .

Properties

Molecular Formula

C29H27NO9

Molecular Weight

533.5 g/mol

IUPAC Name

2-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

InChI

InChI=1S/C29H27NO9/c1-34-17-9-7-16(8-10-17)28-36-15-22-25(39-28)24(31)23(29(38-22)37-19-13-11-18(35-2)12-14-19)30-26(32)20-5-3-4-6-21(20)27(30)33/h3-14,22-25,28-29,31H,15H2,1-2H3/t22-,23-,24-,25-,28?,29-/m1/s1

InChI Key

QGMBSFKMFONRRO-DIFZJPFWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)OC4=CC=C(C=C4)OC)N5C(=O)C6=CC=CC=C6C5=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)OC)N5C(=O)C6=CC=CC=C6C5=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Initial Protection

The synthesis typically starts from a glucopyranoside derivative such as 2-deoxy-2-phthalimido-β-D-glucopyranose or related protected glucosamine derivatives. Initial steps involve:

  • Protection of hydroxyl groups at positions 4 and 6 as a benzylidene acetal, specifically the 4,6-O-(4-methoxybenzylidene) group. This group stabilizes the sugar ring and prevents unwanted reactions at these positions.
  • Protection of the 6-OH group with a tert-butyldiphenylsilyl (TBDPS) group has been shown to be more stable under oxidative conditions than tert-butyldimethylsilyl (TBDMS), improving the robustness of the synthesis.

Formation of the Anomeric 4-Methoxyphenyl Glycoside

The anomeric position is functionalized with a 4-methoxyphenyl group to form the glycosidic bond. This is commonly achieved by glycosylation reactions using 4-methoxyphenol derivatives under activation conditions. The 4-methoxyphenyl group serves as a stable aglycone that facilitates further transformations and purification.

Introduction of the Phthalimido Group

The 2-position amino group is protected as a phthalimido moiety, which provides stability during subsequent synthetic steps and can be introduced by reacting the corresponding 2-amino sugar intermediate with phthalic anhydride or related phthalimide-forming reagents.

Selective Deprotection and Functional Group Transformations

  • The 4,6-O-(4-methoxybenzylidene) protecting group can be selectively removed under acidic conditions when needed.
  • Reductive cleavage using borane reagents can be employed to remove specific protecting groups without affecting the glycosidic linkage.
  • Careful control of reaction parameters such as temperature and solvent is critical to maintain the integrity of the compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Protection of 4,6-OH as 4-methoxybenzylidene Acid catalysis (e.g., p-TsOH), methanol solvent 57% (two steps) Provides stable acetal protecting group
Installation of TBDPS on 6-OH tert-Butyldiphenylchlorosilane, pyridine, rt, 64 h 59% More stable than TBDMS under oxidation
Formation of 6-O-tert-butyldiphenylsilyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Benzoyl chloride, Bu2SnCl2, pentamethylpiperidine, 48 h 74% Benzoylation step for further protection
Glycosylation with 4-methoxyphenol derivative TMSOTf catalyst, molecular sieves, low temperature (-50 °C) 80% Efficient formation of glycosidic bond
Reductive cleavage of protecting groups Borane reagent, controlled temperature Not specified Avoids side reactions

Analytical Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR are used to confirm the structure and purity, with assignments supported by homo- and heteronuclear correlation techniques.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and composition.
  • Optical Rotation : Measured to assess stereochemical integrity.
  • Melting Point : Used to assess purity and physical properties.

Research Findings and Optimization Notes

  • The choice of protecting groups, especially the use of tert-butyldiphenylsilyl (TBDPS) over tert-butyldimethylsilyl (TBDMS), significantly improves stability under oxidative and acidic conditions, facilitating synthesis of more complex derivatives.
  • The 4-methoxybenzylidene acetal protecting group is preferred for its rapid and selective removal compared to other benzylidene derivatives, enhancing synthetic flexibility.
  • Reaction conditions such as temperature and reagent equivalents are finely tuned to maximize yield and minimize by-products, with some steps requiring prolonged reaction times (e.g., 64 hours for TBDPS installation).
  • The compound maintains stability under neutral pH but requires careful handling in strongly acidic or basic environments to avoid degradation.

Summary Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Yield (%) Comments
4,6-O-(4-methoxybenzylidene) protection Acid-catalyzed acetal formation 57% Protects sugar hydroxyls
6-O-tert-butyldiphenylsilyl protection TBDPS-Cl, pyridine, RT, 64 h 59% Stable protecting group for oxidation
Phthalimido group introduction at C-2 Phthalic anhydride or equivalent Not specified Protects amino group
Glycosylation with 4-methoxyphenol TMSOTf, molecular sieves, low temperature 80% Forms the glycosidic bond
Reductive cleavage of protecting groups Borane reagent, controlled temperature Not specified Selective deprotection without side reactions

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with new functional groups at the phthalimido position.

Scientific Research Applications

4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Variations in Protecting Groups at C-4 and C-6

The 4,6-O-protecting group significantly impacts reactivity and synthetic utility:

Compound Name Protecting Group at C-4/C-6 Key Properties Reference
4-Methoxyphenyl 2-Deoxy-4,6-O-isopropylidene -2-phthalimido-β-D-glucopyranoside Isopropylidene Less stable under acidic conditions compared to 4-methoxybenzylidene; requires harsher deprotection .
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene -3-O-benzyl-β-D-glucopyranoside Benzylidene Similar stability to 4-methoxybenzylidene but lacks methoxy substituent, altering electronic properties .
Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl -β-D-glucopyranoside Acetyl (linear) Acetyl groups are base-labile, enabling orthogonal deprotection strategies .

Key Insight : The 4-methoxybenzylidene group in the target compound offers a balance of stability and selective cleavage, making it preferable for stepwise synthesis compared to isopropylidene or acetyl groups.

Variations at the C-2 Position

The C-2 substituent determines the compound’s compatibility with downstream reactions:

Compound Name C-2 Substituent Applications Reference
Tert-Butyldimethylsilyl 2-Deoxy-4,6-O-(4-methoxybenzylidene)-2-Troc -β-D-glucopyranoside 2,2,2-Trichloroethoxycarbonyl (Troc) Troc is removed under reductive conditions (e.g., Zn), offering orthogonal deprotection .
Thiotolyl 2-Azido -2-deoxy-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside Azido Enables click chemistry for bioconjugation; requires reduction to amine .
4-Nitrophenyl 2-Acetamido -2-deoxy-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside Acetamido Biologically relevant for mimicking natural N-acetylglucosamine residues .

Key Insight : The phthalimido group in the target compound provides robust protection but requires harsh deprotection (e.g., hydrazine), whereas Troc or azido groups offer milder alternatives for specialized applications.

Variations at the Anomeric Position

The anomeric substituent affects glycosidic bond stability and reactivity:

Compound Name Anomeric Group Properties Reference
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-β-D-glucopyranoside Benzyl Enhances hydrophobicity; stable under acidic conditions but requires hydrogenolysis .
Thiotolyl 2-Azido-2-deoxy-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside Thiotolyl (S-linked) Thio-glycosides resist enzymatic hydrolysis, useful for stable glycoconjugates .
Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside Methyl Methyl groups are non-participatory, simplifying glycosylation mechanisms .

Key Insight : The 4-methoxyphenyl group in the target compound balances leaving-group ability and stability, outperforming methyl in reactivity but requiring activation for glycosylation.

Biological Activity

4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of skin health and as a tyrosinase inhibitor. This article explores its biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H27NO9
  • Molecular Weight : 533.53 g/mol
  • Structure : The compound features a glucopyranoside backbone with methoxy and phthalimido functional groups, which are believed to contribute to its biological activity.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanin biosynthesis pathway. Inhibition of this enzyme is of significant interest for cosmetic applications aimed at reducing hyperpigmentation. Research indicates that compounds similar to 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside exhibit varying degrees of tyrosinase inhibition.

The inhibition mechanism typically involves competitive or non-competitive binding to the active site of tyrosinase, preventing the conversion of tyrosine to melanin. Studies have shown that certain structural features of such compounds enhance their binding affinity and inhibitory activity against tyrosinase.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that similar compounds reduced melanin production in B16F10 melanoma cells without causing cytotoxicity. The reduction in melanin was attributed to decreased tyrosinase activity and expression levels.
    • Another research found that derivatives with methoxy groups significantly inhibited tyrosinase activity, suggesting that these functional groups enhance the inhibitory potential.
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications in the phenolic structure can lead to increased potency as tyrosinase inhibitors. For instance, compounds with additional hydroxyl groups showed enhanced inhibitory effects compared to their methoxy counterparts.
  • Safety and Efficacy :
    • Safety assessments have indicated that 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside does not exhibit significant cytotoxic effects at effective concentrations, making it a candidate for cosmetic formulations aimed at skin whitening.

Data Table: Comparative Tyrosinase Inhibition Activity

Compound NameIC50 Value (µM)Mechanism of ActionReference
Kojic Acid16.69Competitive Inhibitor
Cirsimaritin8.96Non-competitive Inhibitor
4-Methoxyphenyl...TBDTBDCurrent Study

Q & A

Q. What are the optimal synthetic routes for preparing 4-methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-β-D-glucopyranoside, and how are competing side reactions mitigated?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, benzylation of the 4,6-O-benzylidene-protected intermediate (25.17 g scale) is achieved using BnBr and NaH in anhydrous DMF at 0°C, followed by neutralization with AcOH/MeOH and purification via silica gel chromatography (EtOAc:Hexane gradients) . Competing oxidation or over-benzylation is mitigated by strict temperature control (0°C) and stoichiometric monitoring of NaH (3.0 g, 75 mmol). Post-reduction with BH3-NMe3 and AlCl3 in THF ensures regioselective deprotection, yielding a 56% overall yield .
  • Key Data :
StepReagents/ConditionsYieldPurity (Rf)
BenzylationBnBr, NaH, DMF, 0°C56% (2 steps)Rf = 0.25 (EtOAc:Hexane 3:7)
ReductionBH3-NMe3, AlCl3, THF-Confirmed by ¹H NMR (δ 3.70–7.92 ppm)

Q. How is the 4,6-O-(4-methoxybenzylidene) protecting group strategically employed in glycosylation reactions?

  • Methodological Answer : The 4-methoxybenzylidene group acts as a temporary protecting group for the 4,6-diols, enabling selective glycosylation at the 3-OH position. Its acid-labile nature allows mild deprotection (e.g., using 80% AcOH at 40°C) without disrupting base-sensitive phthalimido or benzyl groups . This strategy is critical for synthesizing oligosaccharides, as demonstrated in the regioselective coupling of 4-pentenyl glycosides to form trisaccharide acceptors .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer : ¹H NMR (300 MHz, CDCl₃) is pivotal for confirming regiochemistry:
  • The phthalimido group signals appear at δ 7.60–7.92 ppm (aromatic protons).
  • The 4-methoxybenzylidene acetal resonates as a singlet at δ 5.66 ppm (H-1, J = 8.3 Hz), confirming β-configuration .
  • Optical rotation ([α]²⁰D = -64.2° in H₂O) validates stereochemical integrity .
    MS (ESI+) and TLC (EtOAc:Hexane 3:7) are used for purity assessment.

Advanced Research Questions

Q. How do competing regioselectivity challenges arise during glycosylation with this compound, and how are they resolved?

  • Methodological Answer : Regioselectivity conflicts occur when unprotected hydroxyl groups compete as glycosylation sites. For example, in , the 3-OH and 6-OH of glucopyranoside derivatives compete. To resolve this, pre-activation of the donor (e.g., trichloroacetimidate) and temporary protection of the 6-OH with a 4-methoxybenzyl group ensure 3-OH-specific coupling . Kinetic monitoring via TLC (EtOAc:Hexane gradients) and quenching with sat. NaHCO₃ prevents over-reaction .

Q. What enzymatic assays utilize this compound to study glycosidase or glycosyltransferase activity?

  • Methodological Answer : The compound serves as a glycosyl donor/acceptor in assays probing β-N-acetylhexosaminidases. For instance, 4-deoxy derivatives (e.g., phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside) are hydrolyzed by fungal enzymes (e.g., Talaromyces flavus) at rates up to 85% relative to native substrates. Assays involve:
  • Substrate Optimization : 75 mM donor, 300 mM acceptor (GlcNAc), 35°C incubation .
  • Analysis : TLC and size-exclusion chromatography isolate disaccharide products (52% yield) .

Q. How do contradictions in reported synthetic protocols (e.g., NMR assignments) impact reproducibility, and how are they addressed?

  • Methodological Answer : Discrepancies in NMR data, such as those in (incorrect Schmidt assignments), are resolved by independent validation. For example, dimethylthexylsilyl-protected intermediates require reanalysis of ¹H/¹³C NMR shifts (e.g., δ 4.30–4.70 ppm for benzyl protons) and comparison with authentic samples . Reproducibility is enhanced by adhering to peer-reviewed protocols (e.g., Dess-Martin oxidation and NaBH₄ reduction steps) .

Data Contradictions and Resolution

  • Issue : disputes prior NMR assignments for dimethylthexylsilyl intermediates.
  • Resolution : Multi-step validation via HSQC, COSY, and comparison with synthesized standards confirms correct δ values .

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